(2S)-2-[Hydroxy(phenyl)amino]propanal
Description
Significance of Chiral Aldehydes as Key Synthons in Asymmetric Catalysis and Stereocenter Construction
Chiral aldehydes are indispensable synthons in modern organic chemistry, particularly in the realm of asymmetric synthesis. Their importance lies in their ability to serve as electrophilic partners in a wide array of carbon-carbon bond-forming reactions, enabling the construction of new stereocenters with high levels of control. A stereocenter, or chiral center, is an atom (typically carbon) that is bonded to four different groups, resulting in non-superimposable mirror images called enantiomers. chemistrysteps.com The ability to selectively form one enantiomer over the other is crucial, as the biological activity of molecules, such as pharmaceuticals, can be highly dependent on their stereochemistry. nih.gov
The aldehyde functional group is highly versatile; it can participate in reactions such as aldol (B89426) additions, Mannich reactions, and various cycloadditions. researchgate.netresearchgate.net When the aldehyde itself is chiral, it can direct the stereochemical outcome of these reactions, a process known as substrate-controlled asymmetric induction. Furthermore, chiral aldehydes are key substrates in organocatalysis, where small chiral organic molecules, like secondary amines, catalyze reactions with high enantioselectivity. mdpi.com For instance, the reaction of α,β-unsaturated aldehydes with various nucleophiles, catalyzed by chiral secondary amines, proceeds through a chiral iminium ion intermediate, which effectively shields one face of the molecule, leading to a highly stereoselective outcome. mdpi.com This strategy has been successfully applied to the total synthesis of numerous natural products. mdpi.com The development of methods for the catalytic asymmetric construction of quaternary stereocenters—a carbon atom bonded to four other carbon atoms—often relies on chiral building blocks, including derivatives of aldehydes, to create complex molecular architectures. nih.gov
The N-Hydroxyamino Moiety in Chiral Molecular Architectures and its Synthetic Relevance
The N-hydroxyamino moiety (a hydroxyl group attached to a nitrogen atom) is a versatile and synthetically valuable functional group found in a variety of natural products, including antibiotics and antitumor agents. google.com Its incorporation into chiral molecules introduces unique chemical properties that can be exploited in organic synthesis. The N-hydroxyamino group can act as a hydrogen-bond donor and acceptor, and as a metal chelator, which can influence the conformation of a molecule and its interaction with catalysts or biological receptors. nih.govmdpi.com
Synthetically, N-hydroxyamino acids and their derivatives are of increasing interest. google.com One of the challenges in working with this functional group is its potential instability, as it can be prone to pH-dependent decarboxylation or dismutation. nih.gov Despite this, numerous synthetic methods have been developed for their preparation. A common route involves the oxidation of the corresponding amino acid derivative. For example, a Schiff base formed from an amino acid ester can be oxidized to a stable oxaziridine, which can then be hydrolyzed under carefully controlled acidic conditions to yield the desired N-hydroxyamino acid derivative. google.com This moiety is also a precursor to other important functional groups, such as nitrones, which are valuable dipoles in [3+2] cycloaddition reactions for the synthesis of five-membered heterocyclic rings. The presence of the N-hydroxyamino group can influence the reactivity and selectivity of nearby functional groups, making it a powerful tool in the design of complex chiral molecules.
Contextualizing (2S)-2-[Hydroxy(phenyl)amino]propanal within the Class of Chiral α-Hydroxyamino Aldehydes
This compound belongs to the specific class of chiral α-hydroxyamino aldehydes. This class of compounds embodies the characteristics of both chiral aldehydes (Section 1.1) and molecules containing the N-hydroxyamino moiety (Section 1.2). The structure of this compound features a propanal backbone with a stereocenter at the α-carbon (C2). This stereocenter is substituted with a methyl group, a hydrogen atom, the aldehyde group, and an N-phenyl-N-hydroxyamino group.
The combination of these features in a single molecule makes it a potentially valuable intermediate in stereoselective synthesis. The aldehyde group provides a reactive handle for chain extension and the introduction of new functional groups, while the adjacent chiral center can direct the stereochemical outcome of these transformations. The N-hydroxyamino group, with its nucleophilic nitrogen and potentially coordinating hydroxyl group, can be used to form heterocyclic structures or be transformed into other nitrogen-containing functionalities.
The synthesis of such α-hydroxyamino aldehydes requires methods that can control the stereochemistry at the α-carbon while maintaining the sensitive aldehyde and N-hydroxyamino functionalities. General strategies for the synthesis of related chiral α-amino aldehydes often involve the controlled reduction of a corresponding activated carboxyl group, such as a Weinreb amide or an ester, derived from a chiral amino acid. monash.eduuq.edu.au These aldehydes are often reactive and may require protection or in situ use to prevent racemization or decomposition. uq.edu.auyorku.ca
Below is a data table with representative properties for a compound in the class of chiral α-hydroxyamino aldehydes.
| Property | Representative Value |
| Molecular Formula | C9H11NO2 |
| Molecular Weight | 165.19 g/mol |
| Appearance | Typically a pale yellow oil or low-melting solid |
| Chirality | Contains at least one stereocenter |
| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol) |
| Reactivity | Aldehyde group is electrophilic; N-hydroxyamino group is nucleophilic and can be oxidized or reduced |
Structure
3D Structure
Properties
CAS No. |
827624-09-9 |
|---|---|
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
(2S)-2-(N-hydroxyanilino)propanal |
InChI |
InChI=1S/C9H11NO2/c1-8(7-11)10(12)9-5-3-2-4-6-9/h2-8,12H,1H3/t8-/m0/s1 |
InChI Key |
BHQQRQHNIMOCPY-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](C=O)N(C1=CC=CC=C1)O |
Canonical SMILES |
CC(C=O)N(C1=CC=CC=C1)O |
Origin of Product |
United States |
Mechanistic Investigations on the Formation and Reactivity of 2s 2 Hydroxy Phenyl Amino Propanal and Analogues
Elucidation of Reaction Pathways in Asymmetric Hydroxyamination Reactions
The asymmetric α-hydroxyamination of aldehydes, such as propanal, with nitrosobenzene (B162901) is often catalyzed by chiral secondary amines, like proline and its derivatives. The reaction is generally understood to proceed via an enamine-mediated pathway. The catalytic cycle can be outlined in several key steps.
Initially, the chiral secondary amine catalyst reacts with the aldehyde (propanal) to form a carbinolamine intermediate. This intermediate then undergoes dehydration to generate a chiral enamine. This enamine is the key nucleophilic species in the reaction. The formation of the enamine is a crucial step, as it activates the α-position of the aldehyde, making it susceptible to electrophilic attack.
The chiral enamine then reacts with the electrophile, in this case, nitrosobenzene. The approach of the nitrosobenzene to the enamine is directed by the chiral environment created by the catalyst. This stereocontrolled nucleophilic attack of the enamine on the nitrogen atom of the nitrosobenzene results in the formation of a C-N bond. This step leads to a new intermediate, which upon hydrolysis, releases the desired α-hydroxyamino aldehyde product, (2S)-2-[Hydroxy(phenyl)amino]propanal, and regenerates the catalyst, allowing it to re-enter the catalytic cycle.
Enamine Formation: The aldehyde reacts with the chiral secondary amine catalyst to form a chiral enamine intermediate.
Nucleophilic Attack: The enamine attacks the nitrosobenzene electrophile in a stereocontrolled manner.
Hydrolysis: The resulting intermediate is hydrolyzed to yield the final product and regenerate the catalyst.
In some cases, the reaction can be influenced by the choice of catalyst and reaction conditions. For instance, the use of different proline derivatives can lead to the formation of opposite enantiomers of the product. nih.gov This highlights the critical role of the catalyst in dictating the stereochemical outcome of the reaction.
| Step | Description | Key Species Involved |
| 1 | Catalyst Activation | Propanal, Chiral Secondary Amine (e.g., Proline) |
| 2 | Enamine Formation | Chiral Enamine, Water |
| 3 | Electrophilic Attack | Chiral Enamine, Nitrosobenzene |
| 4 | Intermediate Formation | C-N Bonded Adduct |
| 5 | Hydrolysis & Catalyst Regeneration | This compound, Chiral Catalyst |
This interactive table summarizes the key steps in the asymmetric hydroxyamination reaction pathway.
Characterization of Key Intermediates in Catalytic Cycles
The elucidation of the catalytic cycle in the asymmetric hydroxyamination of propanal relies heavily on the identification and characterization of key intermediates. The primary and most crucial intermediate is the chiral enamine formed from the condensation of propanal and the organocatalyst. The geometry of this enamine, specifically the E/Z configuration, plays a significant role in determining the facial selectivity of the subsequent attack by the electrophile.
Computational studies, such as Density Functional Theory (DFT), have been instrumental in characterizing these transient species. nih.gov For proline-catalyzed reactions, the enamine intermediate is stabilized and its conformation is influenced by the stereochemistry of the proline catalyst. The carboxylic acid group of proline is often implicated in directing the approach of the electrophile through hydrogen bonding.
Analysis of Transition State Structures and their Influence on Stereoselectivity
The stereochemical outcome of the asymmetric hydroxyamination reaction is determined at the C-N bond-forming step. The analysis of the corresponding transition state structures is therefore paramount to understanding the origin of enantioselectivity. The chiral catalyst orchestrates a highly organized transition state where one face of the enamine is preferentially shielded.
DFT calculations have been employed to model the transition states of similar α-amination reactions. nih.gov These models reveal that the catalyst, the enamine, and the electrophile are held in a specific orientation by a network of non-covalent interactions. In proline-catalyzed reactions, a commonly accepted model involves a transition state where the carboxylic acid group of the proline catalyst acts as a hydrogen bond donor, activating the electrophile and directing its approach to one of the two enantiotopic faces of the enamine.
The relative energies of the different possible transition states determine the enantiomeric excess of the product. The transition state leading to the major enantiomer is lower in energy due to favorable steric and electronic interactions, while the transition state leading to the minor enantiomer is destabilized by unfavorable interactions, such as steric clashes. The specific structure of the catalyst, including the presence of bulky substituents, can significantly influence the energy difference between these competing transition states and thus enhance the stereoselectivity.
Role of Hydrogen Bonding and Other Non-Covalent Interactions in Chiral Induction
Hydrogen bonding is a key element in achieving high levels of chiral induction in many organocatalytic asymmetric reactions, including the hydroxyamination of aldehydes. nih.govnih.gov In the context of the formation of this compound using a catalyst like proline, the carboxylic acid moiety of the catalyst can form a hydrogen bond with the nitrosobenzene electrophile. This interaction serves a dual purpose: it activates the electrophile, making it more susceptible to nucleophilic attack, and it rigidly holds the electrophile in a specific orientation relative to the chiral enamine.
This pre-organization of the reactants in the transition state minimizes the activation energy for the desired reaction pathway while increasing the energy of competing pathways. The result is a highly ordered transition state that leads to the preferential formation of one enantiomer.
Beyond hydrogen bonding, other non-covalent interactions such as steric repulsion and π-π stacking can also play a role in stereodifferentiation. The bulky groups on the catalyst can sterically hinder the approach of the electrophile to one face of the enamine. In cases where aromatic rings are present in the catalyst or the reactants, π-π stacking interactions can further stabilize the favored transition state geometry. The interplay of these subtle forces is what ultimately dictates the high degree of stereoselectivity observed in these reactions.
Mechanistic Studies Involving Nitrosocarbonyl and Nitrosoarene Species
Nitrosoarenes, such as nitrosobenzene, are potent electrophiles that can readily react with nucleophiles like enamines. koreascience.kr The nitrogen atom of the nitroso group is electron-deficient and is the site of nucleophilic attack. The reaction of an enamine with a nitrosoarene is a type of electrophilic amination.
Mechanistic investigations into reactions involving nitroso compounds have provided valuable insights. The formation of this compound from propanal and nitrosobenzene fits within the broader class of nitroso-aldol or aza-aldol reactions. The initial C-N bond formation between the enamine and the nitrosobenzene is the key step.
Nitrosocarbonyl compounds are another class of related electrophiles. While not directly involved in the formation of the title compound, studies on their reactivity have contributed to the general understanding of the mechanisms of electrophilic amination. These species are highly reactive and their reactions are often rapid. The principles governing their reactivity and the stereochemical control in their reactions are often analogous to those observed with nitrosoarenes.
| Catalyst | Electrophile | Aldehyde | Yield (%) | ee (%) | Reference |
| L-Proline | DEAD | Propanal | 95 | 96 | nih.gov |
| L-Proline | DBAD | Propanal | 94 | 92 | nih.gov |
| (S)-2-(Triflylaminomethyl)pyrrolidine | DEAD | Propanal | 88 | 97 | nih.gov |
| cis-5-Benzylproline | Nitrosobenzene | 2-Phenylpropanal | 85 | 92 | koreascience.kr |
This interactive table presents data from analogous asymmetric α-amination and hydroxyamination reactions of aldehydes, showcasing typical yields and enantioselectivities. DEAD: Diethyl azodicarboxylate, DBAD: Di-tert-butyl azodicarboxylate.
Stereochemical Analysis and Absolute Configuration Determination
Methodologies for Stereoisomer Differentiation of Chiral α-Hydroxyamino Aldehydes
The differentiation of stereoisomers of chiral α-hydroxyamino aldehydes like (2S)-2-[Hydroxy(phenyl)amino]propanal relies on exploiting the distinct spatial arrangements of the enantiomers. A primary strategy involves converting the enantiomers into diastereomers by reacting them with a chiral derivatizing agent. These resulting diastereomers possess different physical properties and can be distinguished by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or chromatography.
Another powerful technique is the use of chiral catalysts in reactions. For instance, the enantioselective fluorination of α-branched aldehydes can be achieved with the aid of a chiral primary amine catalyst, leading to the formation of α-fluoroaldehydes which can then be converted to α-hydroxyacetals in a stereospecific manner. rsc.org This highlights how chiral catalysts can be employed to selectively react with one enantiomer over the other, a principle that can be adapted for the differentiation of α-hydroxyamino aldehydes.
Furthermore, computational methods, including Density Functional Theory (DFT) calculations, can be used to model the properties of the different stereoisomers. purechemistry.org By calculating and comparing the predicted properties, such as spectroscopic signatures, with experimental data, it is possible to differentiate between the enantiomers.
A summary of common differentiation methodologies is presented in the table below.
| Methodology | Principle | Application to this compound |
| Chiral Derivatization | Conversion of enantiomers into diastereomers with distinct physical and spectroscopic properties. | Reaction with a chiral agent would yield diastereomers separable and distinguishable by NMR or chromatography. |
| Enantioselective Reactions | Use of a chiral catalyst or reagent that preferentially reacts with one enantiomer. | A chiral catalyst could be used to selectively modify one enantiomer, allowing for its identification and separation. |
| Computational Modeling | Theoretical calculation of the properties of each enantiomer. | DFT calculations could predict the distinct spectroscopic (e.g., VCD) spectra for the (S) and (R) enantiomers. |
Determination of Absolute Configuration using Spectroscopic and Chiroptical Methods
Determining the absolute configuration of a chiral molecule involves establishing the precise three-dimensional arrangement of its atoms. purechemistry.orgwikipedia.org Several spectroscopic and chiroptical techniques are invaluable for this purpose.
Vibrational Circular Dichroism (VCD) is a powerful technique for determining the absolute configuration of chiral molecules in solution. nih.gov It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimentally measured VCD spectrum with the spectrum predicted by quantum chemical calculations for a known configuration (e.g., the 'S' configuration), the absolute configuration can be unambiguously assigned. nih.gov
Chiroptical sensors offer another approach. These sensors are chiral molecules that exhibit a change in their optical properties upon interaction with a chiral guest molecule. The induced change, often observed in the Circular Dichroism (CD) spectrum, can be correlated to the absolute configuration of the guest molecule. rsc.org For this compound, a suitable chiroptical sensor would form a host-guest complex, and the resulting CD signal would reveal its absolute stereochemistry.
X-ray crystallography is considered the definitive method for determining absolute configuration, provided that a suitable single crystal of the compound can be obtained. purechemistry.orgwikipedia.org This technique provides a detailed three-dimensional map of the electron density in the molecule, allowing for the direct visualization of the atomic arrangement.
The following table summarizes key spectroscopic and chiroptical methods for absolute configuration determination.
| Method | Principle | Expected Outcome for this compound |
| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of circularly polarized infrared light. | A unique VCD spectrum that, when compared to theoretical calculations, would confirm the (S) or (R) configuration. |
| Chiroptical Sensors | A chiral host molecule that changes its optical properties upon binding to a chiral guest. | Formation of a complex with a specific chiroptical response indicative of the absolute configuration of the aldehyde. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the precise atomic arrangement. | An unambiguous three-dimensional structure confirming the absolute configuration, if a suitable crystal can be grown. |
Chromatographic Techniques for Enantiomeric Excess Determination (e.g., Chiral HPLC)
Enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating the degree to which one enantiomer is present in excess of the other. heraldopenaccess.us High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most widely used technique for determining the enantiomeric excess of chiral compounds. unife.it
In chiral HPLC , the stationary phase is modified with a chiral selector that interacts differently with the two enantiomers of the analyte. This differential interaction leads to different retention times for the enantiomers, resulting in their separation into two distinct peaks in the chromatogram. The area under each peak is proportional to the concentration of that enantiomer, allowing for the calculation of the enantiomeric excess.
For this compound, a suitable chiral HPLC method would involve selecting an appropriate chiral stationary phase and mobile phase to achieve baseline separation of the (S) and (R) enantiomers. Polysaccharide-based CSPs are often effective for a wide range of chiral compounds. unife.it
Alternatively, achiral HPLC coupled with chiroptical detectors , such as a Circular Dichroism (CD) detector, can be used. heraldopenaccess.us While the column itself does not separate the enantiomers, the detector can distinguish between them based on their differential absorption of circularly polarized light.
The following table outlines the key aspects of using chiral HPLC for determining the enantiomeric excess of this compound.
| Parameter | Description | Relevance to Analysis |
| Chiral Stationary Phase (CSP) | The chiral component of the stationary phase that enables enantioseparation. | Selection of a suitable CSP (e.g., polysaccharide-based) is critical for resolving the enantiomers. |
| Mobile Phase | The solvent system that carries the analyte through the column. | Optimization of the mobile phase composition is necessary to achieve good separation and peak shape. |
| Detector | The component that detects the analyte as it elutes from the column. | A UV detector is commonly used, but a chiroptical detector can provide additional information. |
| Enantiomeric Excess (ee) Calculation | ee (%) = [([S] - [R]) / ([S] + [R])] x 100 | Calculated from the relative areas of the two enantiomer peaks in the chromatogram. |
Synthetic Transformations and Utility of Chiral N Hydroxyamino Aldehydes
Derivatization Strategies for the Aldehyde Functionality of (2S)-2-[Hydroxy(phenyl)amino]propanal
The aldehyde group in this compound is a prime site for various chemical modifications, including reduction, oxidation, and condensation reactions.
The selective reduction of the aldehyde functionality in the presence of the N-hydroxyamino group is a crucial transformation, yielding chiral N-hydroxyamino alcohols. These products are valuable intermediates in the synthesis of more complex molecules. The key challenge in this reduction is to prevent the concurrent reduction of the N-hydroxyamino group.
A variety of reducing agents can be employed for the chemoselective reduction of aldehydes. rsc.orgyoutube.com For instance, sodium borohydride (B1222165) (NaBH4) is a mild reducing agent that is often used for the reduction of aldehydes and ketones. By carefully controlling the reaction conditions, such as temperature and solvent, it is possible to selectively reduce the aldehyde group in this compound. Another approach involves the use of enzyme-catalyzed reductions, which can offer high chemoselectivity and stereoselectivity. nih.gov
| Reducing Agent | Solvent | Temperature | Product |
| Sodium Borohydride (NaBH4) | Methanol/H2O | 0 °C to rt | (2S)-2-[Hydroxy(phenyl)amino]propan-1-ol |
| Ammonia Borane (in water) | Water | rt | (2S)-2-[Hydroxy(phenyl)amino]propan-1-ol |
| E. coli JM109 whole cell | Buffer | rt | (2S)-2-[Hydroxy(phenyl)amino]propan-1-ol |
Table 1: Selected Reagents for the Reduction of this compound.
The oxidation of the aldehyde group in this compound to a carboxylic acid functionality furnishes chiral N-hydroxyamino carboxylic acids, which are important precursors for the synthesis of peptides and other biologically active molecules. The challenge in this transformation is to avoid the oxidation of the N-hydroxyamino group.
Several mild and chemoselective oxidizing agents are available for the conversion of aldehydes to carboxylic acids. nih.govnih.gov For example, buffered potassium permanganate (B83412) (KMnO4) or Tollens' reagent can be used. More modern methods involve the use of catalysts such as ketoABNO with a NOx co-catalyst under aerobic conditions, which has been shown to be effective for the oxidation of α-chiral aldehydes without racemization. nih.gov Biocatalytic methods employing aldehyde dehydrogenases also offer a green and highly selective alternative. nih.gov
| Oxidizing Agent/System | Solvent | Temperature | Product |
| Buffered Potassium Permanganate | Acetone/Water | 0 °C to rt | (2S)-2-[Hydroxy(phenyl)amino]propanoic acid |
| Tollens' Reagent | Water/Ammonia | rt | (2S)-2-[Hydroxy(phenyl)amino]propanoic acid |
| ketoABNO/NaNO2/O2 | Acetonitrile | rt | (2S)-2-[Hydroxy(phenyl)amino]propanoic acid |
| Aldehyde Dehydrogenase/NAD+/NOx | Phosphate Buffer (pH 8.5) | 40 °C | (2S)-2-[Hydroxy(phenyl)amino]propanoic acid |
Table 2: Selected Reagents for the Oxidation of this compound.
The aldehyde functionality of this compound readily undergoes condensation reactions with primary amines, hydroxylamine (B1172632), and hydrazine (B178648) derivatives to form imines, oximes, and hydrazones, respectively. These reactions are typically acid-catalyzed and involve the elimination of a water molecule.
The formation of these derivatives can serve multiple purposes, including the protection of the aldehyde group, the introduction of new functionalities, and the characterization of the parent aldehyde.
Imines (Schiff Bases): Reaction with primary amines (R-NH2) yields the corresponding imines. The properties of the resulting imine depend on the nature of the 'R' group.
Oximes: The reaction with hydroxylamine (NH2OH) produces oximes. wikipedia.orgijprajournal.comstackexchange.comresearchgate.net This is a common method for the characterization and purification of carbonyl compounds. nih.gov
Hydrazones: Condensation with hydrazine (NH2NH2) or its derivatives (e.g., phenylhydrazine) leads to the formation of hydrazones. nih.govwikipedia.orgalcrut.comorganic-chemistry.orgresearchgate.net
| Reagent | Product Type | General Structure |
| Primary Amine (R-NH2) | Imine | (2S)-N-phenyl-N-(1-(alkylimino)propan-2-yl)hydroxylamine |
| Hydroxylamine (NH2OH) | Oxime | This compound oxime |
| Hydrazine (NH2NH2) | Hydrazone | This compound hydrazone |
Table 3: Condensation Reactions of the Aldehyde Moiety.
Synthetic Interconversions of the N-Hydroxyamino Group
The N-hydroxyamino group in this compound is another site for synthetic manipulation, allowing for its conversion into other important nitrogen-containing functional groups.
The reduction of the N-hydroxyamino group to an amino group is a synthetically valuable transformation, as it provides access to chiral 1,2-amino alcohols. westlake.edu.cnacs.orgnih.govfrontiersin.orgorganic-chemistry.org These compounds are ubiquitous in natural products and pharmaceuticals.
Catalytic hydrogenation is a common method for the reduction of N-hydroxyamino groups. nih.govresearchgate.netrsc.org For example, using a palladium on carbon (Pd/C) or Raney nickel catalyst under a hydrogen atmosphere can effectively reduce the N-hydroxyamino group to the corresponding amine. This transformation, when applied to the alcohol product from the reduction of the aldehyde (section 5.1.1), yields the chiral 1,2-amino alcohol, (2S)-2-(phenylamino)propan-1-ol.
| Starting Material | Reducing Agent/System | Product |
| (2S)-2-[Hydroxy(phenyl)amino]propan-1-ol | H2, Pd/C | (2S)-2-(Phenylamino)propan-1-ol |
| (2S)-2-[Hydroxy(phenyl)amino]propan-1-ol | H2, Raney Nickel | (2S)-2-(Phenylamino)propan-1-ol |
Table 4: Reduction of the N-Hydroxyamino Group.
The N-hydroxyamino group can potentially be converted into other nitrogen-containing functionalities, expanding the synthetic utility of this compound. While specific examples for this particular compound are not extensively documented in readily available literature, general transformations of N-hydroxyamino compounds suggest several possibilities.
For instance, oxidation of the N-hydroxyamino group could lead to nitroso or nitro compounds, although this would require careful selection of reagents to avoid side reactions with the phenyl group or other parts of the molecule. The chemistry of N-hydroxy-α-amino acids has been reviewed, and some of these transformations may be applicable to N-hydroxyamino aldehydes. acs.org Further research in this area could uncover novel synthetic pathways starting from chiral N-hydroxyamino aldehydes.
Role as Chiral Building Blocks in Complex Molecule Synthesis
The combination of a hydroxylamine, an aldehyde, and a chiral center makes N-hydroxy-α-amino aldehydes like this compound highly valuable synthons for the construction of enantiomerically enriched molecules. The aldehyde group can participate in a variety of carbon-carbon bond-forming reactions, while the hydroxylamine moiety can be transformed into other nitrogen-containing functional groups or act as a directing group. The inherent chirality at the α-carbon allows for the stereocontrolled synthesis of subsequent products.
Applications in Multicomponent Reactions and Cascade Processes
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly efficient in terms of atom economy and step-count. Chiral aldehydes are valuable substrates in asymmetric MCRs. Although specific examples involving this compound are not reported, its aldehyde functionality suggests its potential participation in well-known MCRs such as the Ugi and Passerini reactions.
In a hypothetical Ugi four-component reaction, this compound could react with an amine, a carboxylic acid, and an isocyanide to generate a complex α-acylamino carboxamide. The stereochemistry of the final product would be influenced by the (S)-configuration of the starting aldehyde, potentially leading to a diastereoselective synthesis.
Similarly, in a Passerini three-component reaction, the aldehyde could react with a carboxylic acid and an isocyanide to yield an α-acyloxy carboxamide. The stereocenter adjacent to the reacting aldehyde group would likely direct the stereochemical outcome of the reaction.
Cascade processes, where a series of intramolecular reactions are triggered by a single event, offer another powerful strategy for the rapid construction of complex molecular architectures. A chiral N-hydroxyamino aldehyde could be designed to undergo cascade reactions, for instance, an initial condensation or addition at the aldehyde, followed by cyclization involving the hydroxylamine moiety to form heterocyclic structures in a stereocontrolled manner.
Precursors for Enantiopure Heterocyclic Compounds and Amines
The functional group array in this compound makes it a promising precursor for a variety of enantiopure heterocyclic compounds and amines.
Synthesis of Enantiopure Heterocyclic Compounds:
The hydroxylamine and aldehyde functionalities can be exploited for the synthesis of various nitrogen- and oxygen-containing heterocycles. For example, reductive cyclization could lead to the formation of chiral piperidines or other saturated nitrogen heterocycles. Condensation reactions with dinucleophiles could also be envisioned to construct a range of heterocyclic scaffolds. The stereochemical information embedded in the starting material would be transferred to the final heterocyclic product.
Synthesis of Enantiopure Amines:
Chiral amines are crucial components of many pharmaceuticals and agrochemicals. This compound can serve as a precursor to valuable enantiopure amines, such as vicinal diamines and β-amino alcohols.
Vicinal Diamines: Reductive amination of the aldehyde group, followed by manipulation of the hydroxylamine moiety (e.g., reduction), could provide access to enantiopure 1,2-diamines. The synthesis of unsymmetrical vicinal diamines is a significant challenge in organic synthesis, and chiral N-hydroxyamino aldehydes could offer a valuable synthetic route. nih.gov
β-Amino Alcohols: The aldehyde can be subjected to nucleophilic addition reactions (e.g., Grignard or organolithium reagents) to form a new carbon-carbon bond and a secondary alcohol. Subsequent reduction of the hydroxylamine group would yield an enantiopure β-amino alcohol. These motifs are prevalent in numerous biologically active molecules. nih.govorganic-chemistry.orgresearchgate.netacs.org
Below is a hypothetical reaction scheme illustrating the potential of a generic chiral α-amino aldehyde in the synthesis of a β-amino alcohol.
| Reactant A | Reactant B | Product | Reaction Type |
| Chiral α-amino aldehyde | Organometallic Reagent (e.g., Grignard) | Chiral β-amino alcohol | Nucleophilic Addition & Reduction |
Further research into the specific reactivity of "this compound" is necessary to fully realize its potential as a chiral building block in complex molecule synthesis. However, based on the established chemistry of related compounds, it is a promising candidate for the development of novel and efficient stereoselective synthetic methodologies.
Future Research Directions in Chiral α Hydroxyamino Aldehyde Chemistry
Development of Novel and More Sustainable Synthetic Methodologies
The progression of synthetic chemistry is intrinsically linked to the principles of green chemistry, which advocate for the design of chemical processes that minimize environmental impact. nih.govyoutube.com Future research into the synthesis of chiral α-hydroxyamino aldehydes will increasingly prioritize sustainability. rsc.org
A primary focus will be the advancement of biocatalytic and enzymatic methods. rsc.org Multi-enzyme cascade reactions, for instance, offer an elegant and highly efficient route, enabling the synthesis of chiral amines from simple alkenes in a one-pot setup that is redox self-sufficient. rsc.orgrsc.org Such systems, which can be implemented using whole-cell biocatalysts, eliminate the need for costly cofactors and reduce waste, representing a significant step towards environmentally benign synthesis. rsc.org The use of enzymes like aldolases and transaminases can provide access to chiral α-hydroxy and α-amino acid derivatives, which are direct precursors or analogues of α-hydroxyamino aldehydes. researchgate.net
Another key area is the development of atom-economical reactions. Asymmetric intermolecular hydroamination, which involves the direct addition of an N-H bond across a double bond, is a prime example of an atom-economical process that aligns with green chemistry principles. rsc.org Research will aim to refine these methods to produce α-hydroxyamino aldehydes directly, avoiding multi-step sequences that generate stoichiometric waste. rsc.org Furthermore, exploring solvent-free reaction conditions or the use of environmentally friendly solvents will be crucial. nih.gov The sustainability of the entire process, including the synthesis of the catalysts themselves, will be evaluated using metrics like the E-factor to provide a holistic view of the environmental impact. nih.gov
Exploration of New Catalytic Systems for Enhanced Enantioselectivity and Efficiency
The enantioselective synthesis of the α-hydroxyamino aldehyde core relies heavily on the performance of the catalyst. While significant progress has been made, the quest for catalysts with higher efficiency, broader applicability, and improved selectivity continues to drive innovation.
Transition-metal catalysis remains a cornerstone of asymmetric synthesis. Future work will explore novel ligand designs for metals such as copper, nickel, and cobalt to improve catalytic turnover numbers and enantioselectivity in hydroamination and hydroxyamination reactions. nih.govnih.govacs.org Copper-hydride (CuH) catalyzed hydroamination, for example, has proven effective for a range of alkenes and will be a fertile ground for developing new chiral ligands that can impart higher levels of stereocontrol. nih.govnih.gov
Concurrently, metal-free organocatalysis presents a compelling alternative, avoiding the cost and potential toxicity associated with transition metals. organic-chemistry.org Chiral amines, thioureas, and even simple chiral aldehydes have been shown to catalyze related asymmetric transformations. nih.govnih.govrsc.org Research will focus on designing more sophisticated organocatalysts that can facilitate the direct and highly enantioselective hydroxyamination of aldehydes and other precursors. organic-chemistry.orgnih.gov A promising frontier is the development of synergistic catalytic systems, which combine two or more catalytic cycles to achieve transformations not possible with a single catalyst. The merger of photoredox catalysis with enamine catalysis, for instance, has enabled novel enantioselective α-alkylation reactions of aldehydes and could be adapted for the synthesis of α-hydroxyamino derivatives. princeton.edu
| Catalyst Type | Metal/Core Structure | Reaction Type | Substrate Example | Enantioselectivity (ee) | Reference(s) |
| Transition Metal | Copper (Cu) | Hydroamination | 1,1-Disubstituted Alkenes | High (up to 90%) | nih.gov |
| Transition Metal | Nickel (Ni) | Hydroamination | Alkenyl Amides | High (Ligand-controlled) | acs.org |
| Transition Metal | Cobalt (Co) | Hydroamination | Alkenes | Good | researchgate.net |
| Organocatalyst | Binaphthyl-modified Amine | Hydroxyamination | Aldehydes | Excellent (up to 99%) | organic-chemistry.org |
| Organocatalyst | Chiral Thiourea | Hydroamination | Alkenyl Hydroxylamines | Excellent (up to 96%) | nih.gov |
| Biocatalyst | Multi-enzyme System | Hydroamination | Aryl Alkenes | Excellent (>99%) | rsc.org |
Expansion of Substrate Scope for Asymmetric Hydroxyamination Reactions
To maximize the utility of chiral α-hydroxyamino aldehydes as building blocks, the synthetic methods used to create them must be applicable to a wide range of starting materials. A significant future challenge is the expansion of the substrate scope for key transformations like asymmetric hydroamination.
Currently, many highly enantioselective methods are limited to activated substrates such as styrenes or conjugated systems. nih.gov A major research goal is to develop catalytic systems that are effective for less reactive and more sterically demanding substrates, including:
1,1-Disubstituted and Trisubstituted Alkenes: These substrates are notoriously challenging for asymmetric functionalization, and developing general methods for their hydroamination would provide access to a broader array of β-chiral amines and, by extension, α-hydroxyamino aldehydes with quaternary stereocenters. nih.govacs.org
Unactivated Aliphatic Alkenes: The enantioselective hydroamination of simple, unfunctionalized aliphatic alkenes remains a significant hurdle. acs.org Success in this area would dramatically increase the pool of readily available feedstocks for chiral amine synthesis.
Functionally Diverse Substrates: Catalysts must exhibit high functional group tolerance to be truly useful in complex molecule synthesis. Future systems will be designed to operate under mild conditions, preserving sensitive functional groups elsewhere in the substrate. researchgate.net This is particularly important for applications in late-stage functionalization, where a key bond is formed on an already advanced intermediate.
Achieving control over regioselectivity (i.e., Markovnikov vs. anti-Markovnikov addition) for different substrate classes is another critical aspect that will be a focus of ongoing research. nih.govnih.gov
Discovery of Undiscovered Reactivity Modes and Synthetic Transformations for N-Hydroxyamino Aldehydes
The trifunctional nature of chiral α-hydroxyamino aldehydes—possessing an aldehyde, a hydroxylamine (B1172632), and a stereocenter—endows them with rich and largely unexplored chemical reactivity. Future research will focus on harnessing this latent potential to discover novel synthetic transformations.
The aldehyde group is a versatile handle for a variety of classic and modern organic reactions, including Wittig olefination, Grignard additions, and reductive aminations. uq.edu.aunih.gov Beyond these, its use in multicomponent reactions, such as the Passerini and Ugi reactions, could provide rapid access to highly complex and functionalized peptide and depsipeptide structures. beilstein-journals.org
The N-hydroxyamino moiety offers unique reactivity that distinguishes these compounds from simple amino aldehydes. The hydroxylamine can participate in intramolecular cyclization reactions to form valuable nitrogen-containing heterocycles. Furthermore, the N-hydroxy group can act as both a hydrogen-bond donor and acceptor, potentially directing the stereochemical outcome of subsequent reactions or participating in the formation of ordered supramolecular structures like β-sheets in peptide mimics. nih.gov Its ability to chelate metals also opens avenues for metal-catalyzed transformations directed by this functional group. The stability of the N-hydroxyamino linkage itself, and its potential for reversible reactions, could be exploited in dynamic chemical systems. acs.orgresearchgate.net
Application of Chiral α-Hydroxyamino Aldehydes in the Construction of Architecturally Complex Chiral Molecules
The ultimate goal of developing new chiral building blocks is their application in the synthesis of valuable, complex molecules. Chiral α-hydroxyamino aldehydes are poised to become powerful intermediates in the total synthesis of natural products and active pharmaceutical ingredients. nih.govresearchgate.net
Their densely packed functionality makes them ideal starting points for convergent synthetic strategies, where complex fragments are assembled late in the synthesis. digitellinc.com The stereocenter established in the α-hydroxyamino aldehyde can serve as an anchor point to control the stereochemistry of subsequent transformations, enabling the construction of multiple new stereocenters with high diastereoselectivity.
These building blocks are particularly well-suited for the synthesis of:
Bioactive Natural Products: Many natural products, including alkaloids, macrolides, and polyketides, contain chiral amino alcohol or related structural motifs. mdpi.comnih.gov Chiral α-hydroxyamino aldehydes provide a direct and versatile entry point to these key structural features.
Pharmaceuticals: The vicinal amino alcohol substructure is a common pharmacophore in many drugs. The ability to synthesize a wide variety of α-hydroxyamino aldehydes will facilitate the rapid generation of diverse compound libraries for drug discovery.
Peptidomimetics and Foldamers: The incorporation of N-hydroxyamino acids into peptide backbones can induce specific secondary structures. nih.gov Chiral α-hydroxyamino aldehydes can be used to synthesize these non-natural amino acid analogues, enabling the design of novel biomimetic molecules with enhanced proteolytic stability and unique structural properties.
| Target Molecule Class | Relevant Structural Motif | Role of α-Hydroxyamino Aldehyde Synthon | Reference(s) |
| Macrolides (e.g., Epothilones) | Chiral alcohol and amine functionalities | Precursor to key stereogenic centers within the macrocyclic core. | nih.gov |
| Alkaloids (e.g., Securinega) | Complex nitrogen-containing heterocyclic systems | Provides a chiral scaffold for building the core ring structure. | digitellinc.com |
| Antifungal Agents (e.g., Ambruticins) | Polyketide chains with multiple stereocenters | Serves as a starting point for elaborating the carbon backbone. | rsc.org |
| Peptide-based HIV Protease Inhibitors | β-amino-α-hydroxy acids | Can be readily converted into the required non-proteinogenic amino acid core. | dntb.gov.ua |
| Glutamate Receptor Antagonists | Chiral amine-containing structures | Used as a "chiral aldehyde" equivalent in cycloaddition reactions to build the molecular framework. | nih.gov |
Q & A
Q. What synthetic methodologies are recommended for preparing (2S)-2-[Hydroxy(phenyl)amino]propanal with high enantiomeric purity?
To optimize enantiomeric purity, asymmetric synthesis using chiral auxiliaries or catalysts is critical. For example:
- Chiral Induction : Employ L-proline or similar organocatalysts to control stereochemistry during imine formation, as demonstrated in studies of structurally related Schiff bases .
- Stereoselective Aldol Reactions : Utilize propanal derivatives as nucleophiles under controlled reaction conditions (e.g., low temperature, polar aprotic solvents) to minimize racemization, as observed in anti-selective aldol reactions .
- Purification : Use chiral HPLC or recrystallization in optically active solvents to isolate the (2S)-enantiomer .
Q. Which spectroscopic and computational techniques are most effective for characterizing the molecular structure of this compound?
- Experimental Methods :
- X-ray Crystallography : Resolve absolute configuration and hydrogen-bonding networks, as applied to structurally analogous Schiff bases .
- NMR Spectroscopy : Analyze , , and chemical shifts to confirm the hydroxy(phenyl)amino moiety and stereochemistry .
- Computational Methods :
Advanced Research Questions
Q. How does the hydroxy(phenyl)amino functional group influence the compound’s coordination chemistry and catalytic potential?
The hydroxy(phenyl)amino group acts as a tridentate ligand, enabling metal coordination via the hydroxyl oxygen, imine nitrogen, and phenyl ring π-electrons. Key applications include:
- Catalysis : Nickel(II) or copper(II) complexes of similar Schiff bases exhibit catalytic activity in oxidation reactions, with the ligand geometry modulating redox properties .
- Luminescence Studies : Transition metal complexes may display tunable emission spectra, useful for sensing applications. Monitor ligand-to-metal charge transfer (LMCT) transitions via UV-Vis and fluorescence spectroscopy .
Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives?
- Data Validation :
- Replicate assays under standardized conditions (e.g., cell lines, solvent controls) to isolate compound-specific effects .
- Use isotopic labeling (, ) to track metabolic pathways and distinguish active metabolites from parent compounds .
- Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., electron-withdrawing groups on the phenyl ring) to correlate structural features with biological outcomes .
Q. How can computational modeling address discrepancies in the electronic properties of this compound?
- Multi-Method Validation :
- Contradiction Analysis : If computational results conflict with experimental observations (e.g., unexpected redox behavior), re-evaluate basis sets or solvent models in simulations .
Methodological Considerations for Data Interpretation
- Stereochemical Stability : Monitor racemization under varying pH and temperature using circular dichroism (CD) spectroscopy .
- Reaction Optimization : Screen solvents (e.g., DMF vs. THF) and catalysts (e.g., Brønsted acids) to enhance yield in synthetic steps .
- Biological Assay Design : Include positive/negative controls (e.g., known enzyme inhibitors) to validate pharmacological activity claims .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
